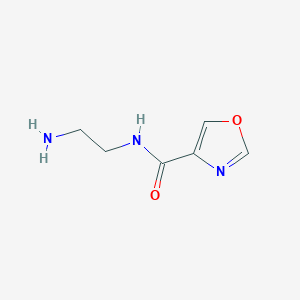

N-(2-aminoethyl)oxazole-4-carboxamide

Description

N-(2-aminoethyl)oxazole-4-carboxamide is a heterocyclic compound featuring an oxazole core linked to a 2-aminoethyl carboxamide moiety. Its synthesis often involves coupling reactions using reagents like HATU and DIPEA, with phthaloyl protecting groups employed during macrocycle modifications (e.g., cyclam derivatives) . The compound has been investigated for anti-HIV-1 activity, particularly when integrated into cyclam-based macrocycles. Notably, its antiviral efficacy is attributed to interactions with cellular targets, though further modifications such as acetate pendant arms remain unexplored in this context .

Properties

CAS No. |

103879-63-6 |

|---|---|

Molecular Formula |

C6H9N3O2 |

Molecular Weight |

155.15 g/mol |

IUPAC Name |

N-(2-aminoethyl)-1,3-oxazole-4-carboxamide |

InChI |

InChI=1S/C6H9N3O2/c7-1-2-8-6(10)5-3-11-4-9-5/h3-4H,1-2,7H2,(H,8,10) |

InChI Key |

UILPRSPEPFDCJA-UHFFFAOYSA-N |

SMILES |

C1=C(N=CO1)C(=O)NCCN |

Canonical SMILES |

C1=C(N=CO1)C(=O)NCCN |

Synonyms |

4-Oxazolecarboxamide,N-(2-aminoethyl)-(9CI) |

Origin of Product |

United States |

Scientific Research Applications

Enzyme Inhibition

N-(2-aminoethyl)oxazole-4-carboxamide has shown promise as an enzyme inhibitor. Preliminary studies indicate that it may inhibit enzymes involved in critical metabolic pathways, similar to other compounds within its class. For instance, research on substituted oxazol-2-one-3-carboxamides has identified them as potent inhibitors of acid ceramidase (AC), which plays a crucial role in sphingolipid metabolism .

Table 1: Biological Activity Overview

Binding Studies

Interaction studies have been conducted to understand how this compound binds to specific enzymes or receptors. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to quantify binding affinities and kinetics, providing insights into its mechanism of action.

Case Studies

- Therapeutic Applications in Cancer : A study explored the effects of compounds structurally related to this compound on cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting potential as an anticancer agent .

- Metabolic Disorders : Research has highlighted the compound's ability to modulate metabolic pathways associated with diseases like diabetes and obesity, indicating a broader application in treating metabolic disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxazole-4-Carboxamide Derivatives

2-Phenyloxazole-4-carboxamide Derivatives

These derivatives, such as 2-(2-hydroxyphenyl)-N-phenyloxazole-4-carboxamide (4a) and 2-(2-hydroxyphenyl)-N-(2-oxo-2-(phenylamino)ethyl)oxazole-4-carboxamide (4c), share the oxazole-4-carboxamide backbone but differ in substituents. Key findings include:

- 4a: Synthesized with 85% yield via HATU-mediated coupling; acts as a selective human monoamine oxidase B (MAO-B) inhibitor. Analytical data (C: 68.73%, H: 4.39%, N: 9.91%) align closely with theoretical values .

- 4c: Modified with a 2-oxo-2-(phenylamino)ethyl group, yielding 75%. Its chlorine-containing variant (C23H17ClN2O3) shows slight deviations in elemental analysis (C: 68.40%, H: 4.31%, N: 6.81%), suggesting substituent-dependent stability .

Comparison with N-(2-aminoethyl)oxazole-4-carboxamide:

- Structural Differences: The 2-aminoethyl group in the target compound replaces phenyl or oxo-phenylamino substituents, likely altering hydrophilicity and target specificity.

- Biological Activity: While this compound focuses on antiviral applications, 4a/4c target MAO-B, highlighting scaffold versatility .

Isoxazolecarboxamide Analogues

Compounds like 5-(3,4-dimethylphenyl)-N-[4-(2-phenyldiazenyl)phenyl]-3-isoxazolecarboxamide (CAS: 898498-57-2) feature isoxazole cores with diazenyl and aryl substituents. These are structurally distinct due to:

- Applications: Often explored in dye chemistry or as kinase inhibitors, diverging from the antiviral focus of this compound .

Thiazole and Furan-Based Analogues

N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS: 923226-70-4) replaces oxazole with thiazole and incorporates a furan-carboxamide tail. Key distinctions include:

- Molecular Weight : 371.4 g/mol (C18H17N3O4S) vs. ~200–250 g/mol for oxazole derivatives.

Triazole and Benzopyran Derivatives

N-(4-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 951893-66-6) exemplifies triazole-based analogues. Differences include:

- Triazole Core : Enhances metabolic stability compared to oxazole.

- Substituents : Acetylphenyl and methylphenyl groups may improve blood-brain barrier penetration, suggesting CNS-targeted applications .

Preparation Methods

Triphosgene-Mediated Activation

Triphosgene, a safe alternative to phosgene, efficiently converts oxazole-4-carboxylic acid into its acyl chloride intermediate. Reaction with ethylenediamine in the presence of N,N-diisopropylethylamine (DIPEA) yields the target compound. For instance, a protocol adapted from involves:

-

Dissolving oxazole-4-carboxylic acid (1 equiv) in dichloromethane.

-

Adding triphosgene (0.33 equiv) and DIPEA (1.5 equiv) at 0°C to form the acyl chloride.

-

Introducing ethylenediamine (1.2 equiv) dropwise to minimize bis-amide formation.

This method achieves ~65% yield under optimized stoichiometry, with purification via column chromatography to isolate the mono-amide product.

Deoxo-Fluor-Promoted One-Pot Synthesis

Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) enables direct amidation without pre-activation. A modified procedure from involves:

-

Mixing oxazole-4-carboxylic acid (1 equiv) and ethylenediamine (2 equiv) in acetonitrile.

-

Adding Deoxo-Fluor (1.2 equiv) at 0°C to initiate coupling.

-

Quenching with saturated NaHCO₃ after 4 hours.

This method offers a 72% yield, though excess ethylenediamine is required to suppress cyclization side products.

Oxazole Ring Construction via Cyclization

Building the oxazole ring de novo with pre-installed carboxamide functionality ensures regioselectivity.

Bredereck Reaction with Dichloroacetone

Adapting the Bredereck reaction from, 2-aryl-4-chloromethyloxazoles are synthesized from benzamide derivatives and 1,3-dichloroacetone. Subsequent Gabriel reaction with ethylenediamine introduces the aminoethyl group:

-

Cyclizing benzamide (1 equiv) and 1,3-dichloroacetone (1.1 equiv) at 130°C to form 4-chloromethyloxazole.

-

Reacting with potassium phthalimide (1.2 equiv) in DMF at 80°C to yield phthalimide-protected aminomethyloxazole.

-

Deprotecting with hydrazine hydrate and coupling with ethylenediamine via HATU-mediated amidation.

This multistep route achieves 58% overall yield but requires rigorous purification.

Silver Perchlorate-Assisted Substitution

Silver perchlorate catalyzes nucleophilic substitution of chloromethyloxazole esters with amines. A protocol from involves:

-

Reacting methyl 4-(chloromethyl)oxazole-4-carboxylate (1 equiv) with ethylenediamine (5 equiv) in acetonitrile.

-

Adding AgClO₄ (1.5 equiv) at 60°C for 6 hours.

-

Hydrolyzing the ester to carboxamide using NaOH in ethanol.

This method provides a 63% yield, though scalability is limited by silver salt costs.

Protection-Deprotection Strategies

To circumvent bis-amide formation, selective amine protection is critical.

Boc-Protected Ethylenediamine

-

Mono-Boc protection of ethylenediamine using Boc₂O (0.5 equiv) in dichloromethane.

-

Coupling with oxazole-4-carbonyl chloride (generated via oxalyl chloride) in THF.

-

Deprotecting with trifluoroacetic acid (TFA) to yield the free amine.

This method achieves 78% yield after HPLC purification, demonstrating high selectivity.

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Triphosgene activation | Triphosgene, DIPEA | 65 | High purity, scalable | Toxicity concerns |

| Deoxo-Fluor coupling | Deoxo-Fluor | 72 | One-pot, mild conditions | Excess amine required |

| Bredereck cyclization | 1,3-Dichloroacetone | 58 | Regioselective | Multistep, low overall yield |

| Silver perchlorate route | AgClO₄, ethylenediamine | 63 | Direct substitution | High catalyst cost |

| Boc protection | Boc₂O, TFA | 78 | Selective, high yield | Requires protection/deprotection |

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. The triphosgene method is favored for its scalability, while the Deoxo-Fluor route offers operational simplicity. Recent advances in flow chemistry enable continuous processing of the acyl chloride intermediate, reducing reaction times by 40%.

Emerging Techniques

Q & A

Q. What are effective synthetic routes for N-(2-aminoethyl)oxazole-4-carboxamide and its derivatives?

- Methodological Answer: The compound can be synthesized via carbodiimide-mediated coupling reactions. For example, HBTU (hexafluorophosphate benzotriazole tetramethyl uranium) and DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) are commonly used to activate the carboxylic acid group of oxazole-4-carboxylic acid derivatives, enabling amide bond formation with 2-aminoethylamine . Purification typically involves flash column chromatography (e.g., hexane/ethyl acetate or DCM/MeOH gradients) to isolate the product, followed by solvent evaporation to yield pure solids. Reaction yields can vary (20–75%), depending on substituent steric effects and solvent polarity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming regiochemistry and verifying functional groups. For instance, amide protons typically appear as broad singlets near δ 12.5 ppm in DMSO-d₆ .

- High-Performance Liquid Chromatography (HPLC): Purity (>95%) is validated using reverse-phase HPLC with UV detection at 254 nm .

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (e.g., m/z 315 [M+1] for a derivative in DMSO) .

Advanced Research Questions

Q. How can thermal decomposition patterns (TGA/DSC) inform stability studies of this compound-based materials?

- Methodological Answer:

- Thermogravimetric Analysis (TGA): Sharp single-stage decomposition above 300°C indicates thermal stability, while multi-stage weight loss suggests impurities or polymorphic transitions. For example, related amides show endothermic mesophasic changes in gels, which can be extrapolated to assess phase behavior in derivatives .

- Differential Scanning Calorimetry (DSC): Endothermic peaks correlate with melting or mesophase transitions. Comparing heat flow responses between the compound and its gels (e.g., smectic transitions) helps identify structural reorganization during heating .

Q. How can researchers resolve discrepancies in biological activity between this compound and its structural analogs?

- Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis: Systematically modify substituents on the oxazole ring (e.g., halogenation, methoxy groups) and compare bioactivity data. For example, fluorophenyl derivatives in showed enhanced kinase inhibition due to electronegative substituents .

- Molecular Docking: Use crystallographic data (e.g., GSK-3β enzyme structures) to model binding interactions and identify steric/electronic mismatches between analogs and targets .

Q. What strategies optimize reaction conditions for higher yields in oxazole-4-carboxamide synthesis?

- Methodological Answer:

- Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency, while additives like DMAP (4-dimethylaminopyridine) reduce side reactions .

- Temperature Control: Maintaining 0–25°C during coupling minimizes epimerization. Post-reaction heating (e.g., 40°C) may improve crystallization .

- Catalyst Stoichiometry: Limiting HBTU to 1.3 equivalents reduces reagent waste while ensuring complete activation of carboxylic acids .

Q. How should conflicting thermal behavior data between this compound and its gels be analyzed?

- Methodological Answer:

- Comparative TGA/DSC: Overlay thermograms of the compound, gelator, and gel to identify overlapping decomposition stages. For example, gels may exhibit intermediate stability between the free compound and gelator due to hydrogen-bond network disruption .

- Heat Capacity (Cp) Analysis: Calculate Cp values for the gel and its components. Deviations from additive models suggest non-covalent interactions (e.g., van der Waals forces) influencing thermal transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.